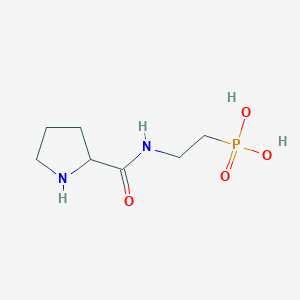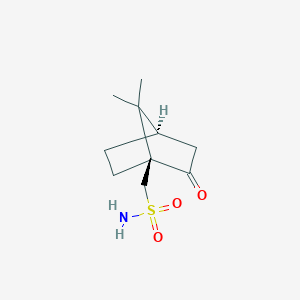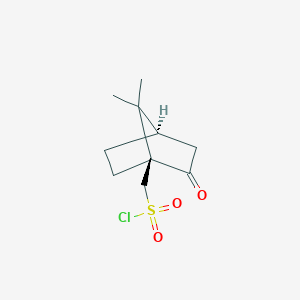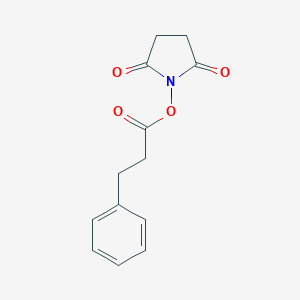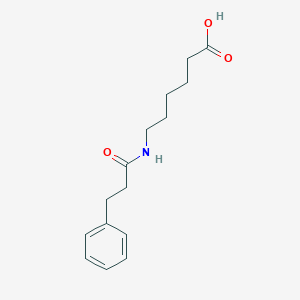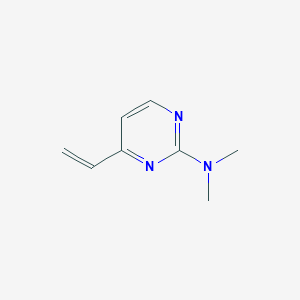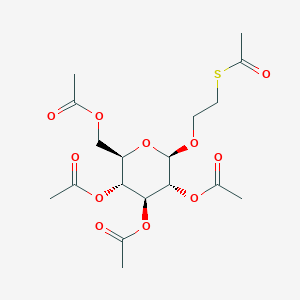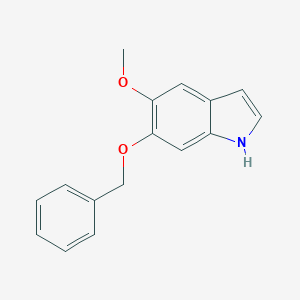
N-(4-羟基-2-硝基苯基)乙酰胺
描述
N-(4-hydroxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is known for its unique structural properties, including the presence of both hydroxyl and nitro functional groups on the phenyl ring.
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
“N-(4-hydroxy-2-nitrophenyl)acetamide” is a compound that has been studied for its potential role in the biotransformation of xenobiotics .
Mode of Action
The compound forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom . This interaction with its targets leads to changes in the molecular structure, affecting its degree of planarity .
Biochemical Pathways
The compound is involved in the non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . In reactions of 4-HPA with peroxynitrite and CO2, “N-(4-hydroxy-2-nitrophenyl)acetamide” is one of the major products formed . This suggests that the compound may play a role in the pharmacology and toxicology of 4-HPA .
Pharmacokinetics
It’s known that the compound is formed in reactions with cellular oxidants under physiologically relevant conditions , which suggests that it may have good bioavailability.
Result of Action
It’s known that the compound is one of the major products formed in reactions of 4-hpa with peroxynitrite and co2 . This suggests that the compound may have significant effects on cellular processes.
Action Environment
The action of “N-(4-hydroxy-2-nitrophenyl)acetamide” is influenced by environmental factors such as the presence of cellular oxidants . These oxidants can affect the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
N-(4-hydroxy-2-nitrophenyl)acetamide is thought to constitute an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . The compound’s NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating [101] chains in the crystal .
Cellular Effects
It is known that the compound plays a role in the pharmacology and toxicology of 4-HPA .
Molecular Mechanism
It is known that the compound can react with electrophiles such as the nitrite ion and form yet another nitro product .
Temporal Effects in Laboratory Settings
It is known that the compound may play a role in the pharmacology and toxicology of 4-HPA .
准备方法
Synthetic Routes and Reaction Conditions
N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized through the nitration of N-(4-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(4-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
While specific industrial production methods for N-(4-hydroxy-2-nitrophenyl)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(4-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-amino-2-nitrophenyl)acetamide.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(4-hydroxy-3-nitrophenyl)acetamide: Similar structure but with the nitro group at the 3-position.
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure with a methoxy group instead of a hydroxyl group
Uniqueness
N-(4-hydroxy-2-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
N-(4-hydroxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZKMZSOGAOIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398613 | |
| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-75-0 | |
| Record name | MLS000757165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-(4-Hydroxy-2-nitrophenyl)acetamide differ from its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide, and what is the significance of this difference?
A: The research paper states that N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits a more planar structure in its solid state compared to its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide []. This difference in planarity suggests that the position of the hydroxyl group on the phenyl ring influences the overall conformation of the molecule. The study also highlights variations in hydrogen-bonding patterns between the two isomers []. This difference in hydrogen bonding could impact how each molecule interacts with other molecules, including potential biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
